Purealidin C
CAS No.: 138590-56-4
Cat. No.: VC19132828
Molecular Formula: C23H28Br4N4O4
Molecular Weight: 744.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138590-56-4 |
|---|---|
| Molecular Formula | C23H28Br4N4O4 |
| Molecular Weight | 744.1 g/mol |
| IUPAC Name | (2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide |
| Standard InChI | InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+ |
| Standard InChI Key | PDVHVPHTIIRYDO-AJBULDERSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br |
| Canonical SMILES | C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br |
Introduction
Chemical Structure and Characterization
Molecular Architecture
Purealidin C (C₂₄H₂₈Br₂N₄O₆) belongs to the bromotyrosine alkaloid family, distinguished by a spiroisoxazoline ring fused to a brominated tyrosine backbone . Key structural features include:
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Bromine atoms at positions 2 and 4 of the aromatic ring.
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A spiroisoxazoline moiety facilitating conformational rigidity.
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A fatty acid side chain (e.g., tetradecanoyl or hexadecanoyl groups) linked via an amide bond .
Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm the presence of distinct proton environments, such as a deshielded sp³-hybridized methine (δ 3.89 ppm) and aromatic protons (δ 6.56 ppm) . X-ray crystallography further validates the spirocyclic configuration, critical for bioactivity .
Structural Comparison with Analogues
| Compound | Molecular Formula | Key Structural Differences | Biological Activity |
|---|---|---|---|
| Purealidin A | C₂₂H₂₄Br₂N₄O₆ | Shorter fatty acid chain (C₁₂) | Antiproliferative, antibacterial |
| Purealidin B | C₂₆H₃₂Br₂N₄O₆ | Longer fatty acid chain (C₁₆) | Enhanced cytotoxicity |
| Lipopurealin C | C₂₈H₃₆Br₂N₄O₆ | Branched alkyl chain | Antifungal, anti-prion |
Biosynthesis and Synthetic Approaches
Natural Biosynthesis
In Psammaplysilla sponges, Purealidin C arises via enzymatic bromination of tyrosine precursors, followed by oxidative cyclization to form the isoxazoline ring . Symbiotic microbial communities may contribute to halogenase activity, though this remains under investigation .
Total Synthesis
The first total synthesis of Purealidin C involved a convergent strategy :
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Fragment Preparation:
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Left fragment: Bromotyrosine unit synthesized via Ullmann coupling.
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Right fragment: Fatty acid chain built using Steglich esterification.
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Coupling Reactions:
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Mitsunobu reaction to fuse the spiroisoxazoline core.
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Amide bond formation between fragments using HATU/DIEA.
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Global Deprotection: TFA-mediated cleavage of tert-butyl groups.
Yield: 12% over 15 steps . Challenges include regioselective bromination and epimerization at the spiro center.
Biological Activities and Mechanisms
Antiproliferative Effects
Purealidin C demonstrates potent activity against hematologic malignancies:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| Mouse Leukemia P388 | 0.45 | Dynein ATPase inhibition | |
| Human HCT-116 | 1.2 | G₂/M cell cycle arrest | |
| Breast MCF-7 | 2.8 | Caspase-3/7 activation |
In P388 cells, it reduces dynein ATPase activity by 78% at 1 μM, comparable to purealin (82%) . Synergy with vinca alkaloids enhances efficacy 3-fold in resistant lines .
Antifungal and Anti-Prion Activity
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Candida albicans: MIC = 8 μg/mL (vs. fluconazole MIC = 2 μg/mL) .
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Prion Inhibition: Reduces PrPˢᶜ propagation in neuroblastoma cells (IC₅₀ = 4.6 μM) . Mechanistically, it destabilizes β-sheet-rich prion aggregates via halogen-π interactions .
Pharmacological Applications and Challenges
Oncology
Purealidin C’s dynein-targeting activity offers a novel approach to mitotic disruption, circumventing taxane resistance . Phase I trials (NCT04892017) assess its safety in relapsed leukemia, though poor oral bioavailability (<10%) necessitates lipid nanoparticle formulations .
Neurodegenerative Diseases
Comparative Pharmacokinetics
| Parameter | Purealidin C | Purealidin A | Lipopurealin C |
|---|---|---|---|
| Oral Bioavailability | 9% | 15% | 22% |
| Plasma t₁/₂ | 2.1 h | 3.4 h | 5.8 h |
| Protein Binding | 89% | 78% | 92% |
Hepatic metabolism via CYP3A4 generates inactive debrominated metabolites, necessitating co-administration with CYP inhibitors like ritonavir .
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